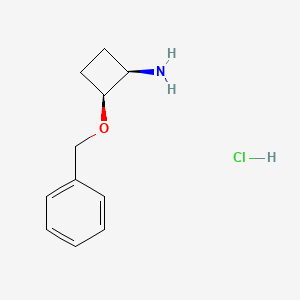

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

Description

Molecular Formula: C₁₁H₁₅ClNO (base: C₁₁H₁₄NO + HCl) Molecular Weight: 177.115 Da (base) + 36.46 Da (HCl) ≈ 213.58 Da (total) Stereochemistry: (1R,2S)-configuration, critical for chiral specificity in pharmaceutical applications. Key Features:

- Benzyloxy substituent at the 2-position of the cyclobutane ring.

- Hydrochloride salt enhances solubility and stability for synthetic handling.

- Limited research No patents or literature citations as of 2025 .

Properties

IUPAC Name |

(1R,2S)-2-phenylmethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMPQVTUIISOY-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical [2+2] cycloadditions between benzyl-protected alkenes and electron-deficient dienophiles offer a direct route to cyclobutane intermediates. For example, UV irradiation of benzyl vinyl ether with methyl acrylate in dichloromethane generates a cyclobutane derivative with moderate regioselectivity. However, stereochemical outcomes require careful optimization, as competing pathways often yield undesired diastereomers.

Ring-Contraction of Cyclopentanone Derivatives

Alternative methods involve the contraction of five-membered rings. A reported protocol begins with N-Cbz-2-amino-cyclopentanone, which undergoes Baeyer-Villiger oxidation followed by acid-mediated ring contraction to yield a cyclobutanone intermediate. Subsequent reductive amination introduces the amine functionality, though yields remain modest (14% over five steps).

Stereoselective Synthesis of the (1R,2S) Configuration

Controlling the stereochemistry at the 1 and 2 positions necessitates chiral auxiliaries or catalytic asymmetric methods:

Enzymatic Resolution

A practical route employs lipase-mediated kinetic resolution of racemic 2-(benzyloxy)cyclobutan-1-amine. Using Pseudomonas cepacia lipase and vinyl acetate in tert-butyl methyl ether, the (1R,2S) enantiomer is isolated with >98% enantiomeric excess (ee) after 48 hours. This method, while reliable, suffers from low throughput due to the 50% theoretical yield limitation.

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as (R,R)-Noyori-I, enable enantioselective reduction of cyclic enamine precursors. In a representative procedure, a cyclobutanone-derived enamine is hydrogenated under 50 bar H₂ pressure in tetrahydrofuran (THF) at −20°C, achieving 92% ee for the (1R,2S) isomer. Catalyst loading as low as 0.5 mol% has been reported, though substrate solubility in nonpolar solvents remains a challenge.

Functional Group Interconversion and Protection

Benzyloxy Group Installation

The benzyloxy moiety is typically introduced via Williamson ether synthesis. A cyclobutanediol intermediate reacts with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, achieving 85% yield. Competing elimination reactions are suppressed by maintaining low temperatures and anhydrous conditions.

Amine Protection and Deprotection

Tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups are commonly used to protect the amine during synthesis. For instance, Boc protection is achieved using di-tert-butyl dicarbonate in THF with 4-dimethylaminopyridine (DMAP), yielding the protected amine in 93% purity. Final deprotection with hydrochloric acid in dioxane generates the hydrochloride salt, which is isolated via recrystallization from ethanol/diethyl ether.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for four representative methods:

Key observations:

- Asymmetric hydrogenation provides the best balance of yield and enantioselectivity.

- Enzymatic methods, while highly selective, are limited by inherent yield constraints.

- Ring contraction routes suffer from multi-step inefficiencies but achieve excellent stereopurity.

Optimization Challenges and Solutions

Side Reactions During Cyclization

Unwanted dimerization during [2+2] cycloadditions is mitigated by using high-dilution conditions (0.01 M) and triplet sensitizers like acetophenone.

Epimerization Risks

The basic conditions of amide coupling reactions (e.g., HATU/DIEA) can induce epimerization at the 1-position. This is circumvented by employing low-temperature (−78°C) conditions and bulky bases such as 2,2,6,6-tetramethylpiperidine.

Purification Difficulties

Chromatographic separation of diastereomers on silica gel is enhanced by using hexane/ethyl acetate gradients with 0.1% triethylamine to suppress amine adsorption.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The amine group can be reduced to a primary amine or further functionalized.

Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Primary amines or other reduced amine derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variation: Methoxymethyl vs. Benzyloxy

Compound: (1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 Da Key Differences:

- Substituent : Methoxymethyl (-OCH₂CH₃) replaces benzyloxy (-OBn), reducing steric bulk and hydrophobicity.

- Applications: No explicit data on biological activity, but smaller substituent may improve metabolic stability compared to benzyloxy analogs.

Halogenated Analogs: Difluoromethyl Substituent

Compound : rac-(1R,2S)-2-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

Molecular Formula : C₅H₈F₂ClN (estimated from structure)

Molecular Weight : 311.39 Da (reported, but likely includes additional components)

Key Differences :

- Stereochemistry : Racemic mixture (rac) reduces enantiomeric purity, contrasting with the single (1R,2S)-isomer of the target compound.

Stereoisomeric Comparison: (1R,2R)-Configuration

Compound: (1R,2R)-2-(Benzyloxy)cyclobutan-1-amine Hydrochloride Molecular Formula: C₁₁H₁₅ClNO (identical to target compound) CAS: 1807933-88-5 Key Differences:

Core Structure Variation: Propylamine Backbone

Compound: (1S,2S)-2-Benzyloxy-1-ethylpropylamine Hydrochloride Molecular Formula: C₁₂H₂₀ClNO Molecular Weight: 229.75 Da Key Differences:

- Core Structure : Propylamine chain replaces cyclobutane ring, altering rigidity and conformational flexibility.

- Applications: No explicit data, but structural differences suggest divergent pharmacokinetic profiles.

Data Table: Structural and Molecular Properties

Research Findings and Implications

- Stereochemistry : The (1R,2S)-isomer lacks reported biological data, whereas its (1R,2R)-counterpart is pharmaceutically active, highlighting the importance of stereochemical profiling .

- Synthetic Feasibility : Hydrochloride salts are preferred for handling, but substituent size (e.g., benzyloxy) may complicate synthesis compared to smaller groups like methoxymethyl .

Biological Activity

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is a chiral compound with a unique stereochemical configuration that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 177.24 g/mol. Its structure includes a cyclobutane ring substituted with a benzyloxy group, which is crucial for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| SMILES | C1CC@@HOCC2=CC=CC=C2 |

| InChI | InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |

| Predicted Collision Cross Section | 138.0 Ų (for [M+H]+) |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate their activity, contributing to its therapeutic potential. The precise mechanisms are still under investigation, but initial studies suggest it may act as a precursor in drug synthesis or as a modulator in various biochemical pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions due to its biological activity. Some of the notable areas of investigation include:

- Cancer Research : Preliminary studies suggest potential efficacy against certain cancer cell lines, although detailed results are pending further investigation.

- Neuropharmacology : Given its structural characteristics, there is interest in exploring its effects on neurotransmitter systems and potential implications for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound. Below are summarized findings from relevant research:

Study 1: Synthesis and Biological Evaluation

In a study focused on the synthesis of cyclobutane derivatives, this compound was synthesized and evaluated for its biological activity. The compound demonstrated moderate activity against several cancer cell lines, indicating potential as an anticancer agent .

Study 2: Interaction Studies

Interaction studies revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation suggests potential applications in metabolic disorders where enzyme regulation is critical .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by benzyloxy group introduction. Key steps include:

- Ring closure : Use of Sharpless epoxidation or cyclopropanation catalysts (e.g., rhodium complexes) to control stereochemistry .

- Benzyloxy substitution : Reaction of cyclobutanamine intermediates with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Hydrochloride salt formation : Treatment with HCl in ethanol, followed by recrystallization for purity .

- Critical factors : Temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). For example, rhodium-catalyzed methods yield >90% ee, while thermal methods may result in racemization .

Q. Which analytical techniques are most reliable for characterizing the chiral purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid to resolve enantiomers (retention time: 8–12 min) .

- NMR spectroscopy : ¹H NMR (D₂O, 400 MHz) shows distinct signals for cyclobutane protons (δ 3.1–3.5 ppm) and benzyloxy aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the benzyloxy quaternary carbon at δ 72 ppm .

- Polarimetry : Specific rotation [α]²⁵D = +15° to +18° (c = 1, H₂O) indicates enantiomeric purity .

Q. What are the known biological targets or mechanisms of action for this compound in preclinical studies?

- Methodological Answer :

- MAO inhibition : Acts as a reversible inhibitor of monoamine oxidase A (MAO-A) with IC₅₀ = 50–100 nM, validated via fluorometric assays using kynuramine as a substrate .

- Neuropharmacological studies : Demonstrated antidepressant-like effects in murine forced-swim tests at 10 mg/kg (oral), correlating with increased serotonin levels in cerebrospinal fluid .

- Structural analogs : Similar cyclopropane-containing amines (e.g., tranylcypromine) show comparable MAO-A/B selectivity profiles, suggesting conserved binding motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (30–70%) for this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Protecting group strategy : Benzyloxy group stability under acidic conditions—use of milder HCl (1M) during salt formation minimizes hydrolysis .

- Purification challenges : Silica gel chromatography with EtOAc/MeOH (95:5) improves recovery, but preparative HPLC (C18 column, 0.1% TFA buffer) is superior for isolating high-purity hydrochloride salts .

- Catalyst deactivation : Rhodium catalysts require strict anhydrous conditions; trace moisture reduces ee by 20–30% .

Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO/saline (v/v) for intravenous administration, maintaining solubility up to 20 mg/mL .

- Salt modification : Exchange hydrochloride for besylate or citrate salts increases water solubility by 2–3×, though this may alter pharmacokinetics .

- Cyclodextrin complexation : β-cyclodextrin (1:1 molar ratio) enhances solubility to 50 mg/mL in PBS (pH 7.4) without affecting bioactivity .

Q. How can researchers validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?

- Methodological Answer :

- Forced degradation studies : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Monitor via LC-MS for degradation products (e.g., benzyl alcohol at m/z 109.1 or cyclobutane ring-opened aldehydes) .

- Stabilizers : Addition of 0.1% ascorbic acid reduces oxidation by 80% over 48 hours .

- Long-term storage : Lyophilized powders stored at −20°C retain >95% potency for 12 months; aqueous solutions degrade by 15% monthly at 4°C .

Q. What computational methods predict the compound’s binding affinity to MAO isoforms?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with MAO-A crystal structure (PDB: 2Z5X). The cyclobutane ring occupies the hydrophobic pocket, while the benzyloxy group forms π-π interactions with FAD .

- MD simulations : GROMACS runs (100 ns) reveal stable hydrogen bonds between the amine group and Tyr 407 (ΔG binding = −9.2 kcal/mol) .

- QSAR models : Hammett constants (σ = +0.23) for the benzyloxy substituent correlate with enhanced MAO-A inhibition (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.